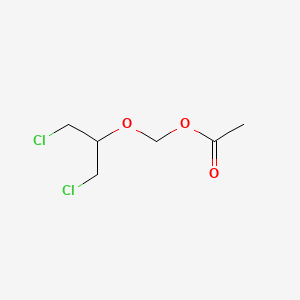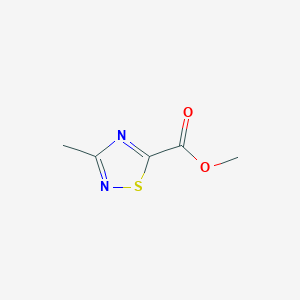
Ethyl-2-Ethyl-1H-Imidazol-5-carboxylat
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds are often synthesized for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole compounds typically includes a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
Imidazole compounds are known to form coordination compounds with certain elements . These compounds can inhibit photosynthetic electron flow and ATP-synthesis .
Physical And Chemical Properties Analysis
Imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Imidazolderivate spielen eine entscheidende Rolle bei der Synthese einer großen Bandbreite an pharmazeutischen Verbindungen. Ethyl-2-Ethyl-1H-Imidazol-5-carboxylat dient als vielseitiges Zwischenprodukt bei der Herstellung von Medikamenten, die eine Vielzahl von biologischen Aktivitäten aufweisen. Beispielsweise kann es zur Synthese von Verbindungen mit antibakteriellen, antimykobakteriellen und entzündungshemmenden Eigenschaften verwendet werden . Der Imidazolring ist ein häufiges Motiv in vielen therapeutischen Wirkstoffen, darunter Antihistaminika, Analgetika und antivirale Medikamente .
Antituberkulosemittel
Diese Verbindung wurde als potenzieller Vorläufer bei der Entwicklung neuer Klassen von Antituberkulosemitteln identifiziert. Angesichts der zunehmenden Resistenz gegen bestehende Medikamente könnte die Synthese neuer Medikamente unter Verwendung von this compound entscheidend im Kampf gegen Tuberkulose sein .
Chemische Forschung
Als Baustein in der chemischen Synthese wird this compound in der Forschung und Entwicklung verschiedener heterocyclischer Verbindungen verwendet. Seine Reaktivität ermöglicht die Erforschung neuer chemischer Wege und die Schaffung neuer Moleküle mit potenziellen Anwendungen in verschiedenen Branchen .
Wirkmechanismus
Target of Action
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with imidazole derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Action Environment
For instance, ethyl 2-ethyl-1H-imidazole-5-carboxylate is soluble in ethanol and dilute hydrochloric acid, slightly soluble in water , suggesting that its solubility could influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
Ethyl 2-ethyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in this compound can act as a ligand, forming coordination complexes with metal ions, which can influence enzymatic activities. For instance, it can inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor
Cellular Effects
Ethyl 2-ethyl-1H-imidazole-5-carboxylate has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of key signaling molecules, thereby affecting cellular functions. For example, it can inhibit the electron flow in photosynthetic cells, leading to a decrease in ATP production . This inhibition can have downstream effects on cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of ethyl 2-ethyl-1H-imidazole-5-carboxylate involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-ethyl-1H-imidazole-5-carboxylate can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and energy production .
Dosage Effects in Animal Models
The effects of ethyl 2-ethyl-1H-imidazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inhibition of critical metabolic pathways and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular functions .
Metabolic Pathways
Ethyl 2-ethyl-1H-imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can inhibit enzymes involved in the electron transport chain, affecting ATP synthesis and energy production. This compound can also influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of ethyl 2-ethyl-1H-imidazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism. The distribution of this compound can also be influenced by its interactions with cellular membranes and transport proteins .
Subcellular Localization
Ethyl 2-ethyl-1H-imidazole-5-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can inhibit ATP synthesis by interacting with components of the electron transport chain. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNBIUEMFKJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665312 | |
| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773138-27-5 | |
| Record name | Ethyl 2-ethyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)





![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)

![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
